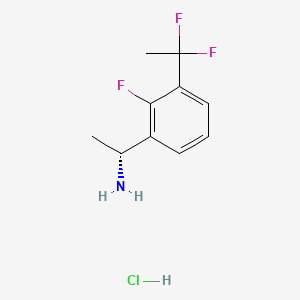
3-Ethynyl-4-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-4-fluoropyridine is a fluorinated pyridine derivative, characterized by the presence of an ethynyl group at the third position and a fluorine atom at the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-4-fluoropyridine typically involves the introduction of the ethynyl group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution of a halogenated pyridine derivative with an ethynylating agent. For instance, 4-chloro-3-fluoropyridine can undergo a nucleophilic substitution reaction with an ethynylating agent such as ethynylmagnesium bromide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethynyl-4-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Ethynyl-4-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It can be used in the development of fluorinated bioactive molecules for studying biological processes.
Industry: Used in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-4-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets through its fluorine atom, which can enhance binding affinity and selectivity. The ethynyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.
Comparaison Avec Des Composés Similaires
3-Ethynylpyridine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Fluoropyridine: Lacks the ethynyl group, leading to different applications and reactivity.
3,4-Difluoropyridine: Contains an additional fluorine atom, which can alter its chemical behavior and applications.
Uniqueness: 3-Ethynyl-4-fluoropyridine is unique due to the combination of the ethynyl group and the fluorine atom on the pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in various fields.
Propriétés
Numéro CAS |
1824299-54-8 |
|---|---|
Formule moléculaire |
C7H4FN |
Poids moléculaire |
121.11 g/mol |
Nom IUPAC |
3-ethynyl-4-fluoropyridine |
InChI |
InChI=1S/C7H4FN/c1-2-6-5-9-4-3-7(6)8/h1,3-5H |
Clé InChI |
XNEJYQBJFDDHRH-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CN=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B13651470.png)






![1'-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13651528.png)

![(R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)](/img/structure/B13651531.png)


![4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline](/img/structure/B13651558.png)
